Cas no 2172252-33-2 (1-butyl-1H-pyrazolo3,4-cpyridin-4-amine)

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine is a synthetic compound with notable pharmacological properties. This versatile compound exhibits potent binding affinities, making it a valuable tool in drug discovery. Its unique structural features contribute to its selectivity in various biological assays, offering researchers a reliable option for exploring novel therapeutic agents.
1-butyl-1H-pyrazolo3,4-cpyridin-4-amine structure
2172252-33-2 structure
商品名:1-butyl-1H-pyrazolo3,4-cpyridin-4-amine
CAS番号:2172252-33-2
MF:C10H14N4
メガワット:190.244961261749
CID:6290477
PubChem ID:165588403

1-butyl-1H-pyrazolo3,4-cpyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 1-butyl-1H-pyrazolo3,4-cpyridin-4-amine
    • 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
    • 2172252-33-2
    • EN300-1647714
    • インチ: 1S/C10H14N4/c1-2-3-4-14-10-7-12-6-9(11)8(10)5-13-14/h5-7H,2-4,11H2,1H3
    • InChIKey: VKUOHDLPQWRYGY-UHFFFAOYSA-N
    • ほほえんだ: CCCCN1C2=C(C=N1)C(=CN=C2)N

計算された属性

  • せいみつぶんしりょう: 190.121846464g/mol
  • どういたいしつりょう: 190.121846464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

1-butyl-1H-pyrazolo3,4-cpyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1647714-0.1g
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
0.1g
$1068.0 2023-06-04
Enamine
EN300-1647714-0.25g
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
0.25g
$1117.0 2023-06-04
Enamine
EN300-1647714-250mg
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
250mg
$1117.0 2023-09-21
Enamine
EN300-1647714-2500mg
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
2500mg
$2379.0 2023-09-21
Enamine
EN300-1647714-5000mg
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
5000mg
$3520.0 2023-09-21
Enamine
EN300-1647714-10000mg
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
10000mg
$5221.0 2023-09-21
Enamine
EN300-1647714-1.0g
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
1g
$1214.0 2023-06-04
Enamine
EN300-1647714-0.05g
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
0.05g
$1020.0 2023-06-04
Enamine
EN300-1647714-2.5g
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
2.5g
$2379.0 2023-06-04
Enamine
EN300-1647714-100mg
1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine
2172252-33-2
100mg
$1068.0 2023-09-21

1-butyl-1H-pyrazolo3,4-cpyridin-4-amine 関連文献

1-butyl-1H-pyrazolo3,4-cpyridin-4-amineに関する追加情報

Professional Introduction to 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine (CAS No. 2172252-33-2)

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine, identified by the chemical compound code CAS No. 2172252-33-2, is a structurally intriguing heterocyclic amine that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the pyrazolopyridine class, a scaffold known for its broad biological activity and potential therapeutic applications. The presence of a butyl group at the 1-position and an amine substituent at the 4-position of the pyrazolopyridine core enhances its pharmacological profile, making it a promising candidate for further investigation.

The chemical structure of 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine features a fused ring system consisting of a pyrazole ring connected to a pyridine ring. This arrangement creates a unique electronic and steric environment that can influence its interactions with biological targets. The amine functional group at the 4-position of the pyridine ring is particularly noteworthy, as it can participate in hydrogen bonding and other polar interactions, which are critical for binding affinity and selectivity in drug design.

Recent advancements in medicinal chemistry have highlighted the importance of pyrazolopyridine derivatives in developing novel therapeutic agents. Studies have demonstrated that compounds within this class exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine has been optimized to ensure high yield and purity, enabling rigorous pharmacological evaluation.

In particular, the butyl substituent at the 1-position of the pyrazolopyridine core contributes to the compound's solubility and bioavailability, which are essential factors for its potential clinical application. Additionally, the amine group's position allows for selective modulation of its binding properties, making it a versatile scaffold for designing molecules with tailored pharmacokinetic profiles.

Current research in this area has focused on exploring the anticancer potential of 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. For instance, it has been observed to modulate the activity of enzymes such as kinases and transcription factors that are crucial for cancer cell survival and proliferation.

The biological activity of 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine has been further investigated through molecular docking simulations, which predict its binding interactions with potential target proteins. These studies suggest that the compound can effectively disrupt cancer-related signaling networks, leading to reduced tumor growth and enhanced therapeutic efficacy. Moreover, its ability to cross cell membranes makes it a promising candidate for developing targeted therapies that can reach intracellular compartments where many oncogenic pathways operate.

Another area of interest is the antimicrobial properties of this derivative. Emerging evidence indicates that 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine can exhibit activity against resistant bacterial strains by interfering with essential bacterial processes such as DNA replication and protein synthesis. This finding is particularly relevant in light of the growing concern over antibiotic resistance worldwide. The compound's unique chemical structure may provide a novel mechanism of action that could circumvent existing resistance mechanisms.

The synthetic pathways employed for producing 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine have been refined to ensure scalability and cost-effectiveness. Modern synthetic techniques have enabled chemists to construct this complex molecule with high precision and minimal environmental impact. These advancements are crucial for transitioning promising candidates like this one from laboratory research to clinical development.

From a drug discovery perspective, 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine represents an excellent example of how structural modification can enhance biological activity. Its combination of a butyl group and an amine substituent at strategic positions on the pyrazolopyridine core creates a molecule with multiple interaction sites capable of engaging biological targets effectively. This design philosophy is increasingly important in modern drug development pipelines.

The compound's potential extends beyond oncology and antimicrobial applications; it may also show promise in treating other diseases such as inflammation-related disorders. Preliminary studies have suggested that derivatives like this one can modulate inflammatory pathways by interacting with receptors and enzymes involved in immune responses. Such findings open up new avenues for therapeutic intervention in chronic inflammatory conditions where current treatments often face limitations.

In conclusion,1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine (CAS No. 2172252-33-2) is a structurally fascinating heterocyclic amine with significant potential in medicinal chemistry and drug discovery. Its unique chemical properties make it an attractive scaffold for developing novel therapeutic agents targeting various diseases including cancer and infections caused by resistant bacteria strains The ongoing research into its pharmacological activities underscores its importance as a lead compound worth further exploration

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